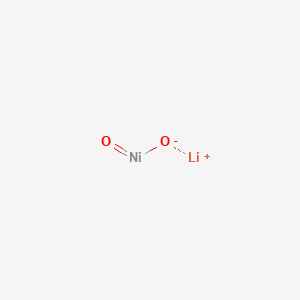

Lithium nickel oxide (LiNiO2)

Description

BenchChem offers high-quality Lithium nickel oxide (LiNiO2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium nickel oxide (LiNiO2) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

lithium;oxido(oxo)nickel | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.Ni.2O/q+1;;;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROAXDSNYPAOBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-][Ni]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiNiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Lithium nickel oxide (LiNiO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12031-65-1 | |

| Record name | Lithium nickel oxide (LiNiO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | lithium nickel dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Crystallization Kinetics and Defect Mitigation in LiNiO₂ Synthesis

Executive Summary

Lithium Nickel Oxide (LiNiO₂, LNO) represents the stoichiometric limit of Ni-rich cathodes, offering the highest theoretical capacity (~275 mAh/g) among layered oxides. However, it is notoriously difficult to synthesize due to the thermodynamic instability of the Ni³⁺ ion and the similar ionic radii of Li⁺ (0.76 Å) and Ni²⁺ (0.69 Å).

This guide details the crystallization mechanism of LNO, moving beyond basic stoichiometry to address the kinetic barriers that lead to cation mixing (anti-site defects). It provides a self-validating synthesis protocol designed to maximize the layered R-3m phase while suppressing the entropy-driven rock-salt transformation.

Part 1: The Thermodynamic Challenge

The synthesis of LiNiO₂ is a battle against thermodynamics. Unlike LiCoO₂, which forms stable Co³⁺ easily, nickel prefers the Ni²⁺ oxidation state.

-

Oxidation Barrier: The reaction requires oxidizing Ni²⁺ (from precursors like Ni(OH)₂) to Ni³⁺. This reaction is endothermic and requires high oxygen partial pressure (

). -

Cation Mixing (The "Anti-Site" Defect): At high temperatures, entropy favors the disordering of the crystal lattice. Since Ni²⁺ and Li⁺ are nearly identical in size, Ni²⁺ ions easily migrate into the Lithium layer (3b sites), pinning the layers together and blocking Li⁺ diffusion channels.

-

Jahn-Teller Distortion: Low-spin Ni³⁺ (

) is Jahn-Teller active, inducing local lattice distortions that can destabilize the long-range order during cooling.

Part 2: The Crystallization Mechanism

The transformation from precursor to crystalline LNO is not a direct phase change; it proceeds through distinct intermediate metastable phases. Understanding this pathway is critical for programming the calcination ramp.

The 3-Stage Phase Evolution

Current in-situ X-ray diffraction (XRD) studies (Bianchini et al., 2020) reveal the following pathway:

-

Stage I: Dehydration & Rock-Salt Formation (< 400°C)

-

Reaction:

-

Mechanism: The layered hydroxide precursor collapses into a disordered rock-salt structure (Fm-3m). At this stage, Li salts (LiOH) essentially coat the NiO particles but do not yet diffuse into the lattice.

-

-

Stage II: Lithiation & Oxidation (400°C – 650°C)

-

Reaction:

-

Mechanism: This is the critical kinetic bottleneck. Li⁺ begins to diffuse into the rock-salt NiO lattice. Simultaneously, oxygen must be incorporated to oxidize Ni²⁺ to Ni³⁺.

-

Intermediate: A "Lithiated Rock-Salt" phase forms. It is structurally similar to the final product but lacks the ordering between Li and Ni layers.

-

-

Stage III: Ordering & Layering (> 650°C)

-

Reaction:

-

Mechanism: As temperature increases, the mobility of cations allows them to segregate into distinct layers (Li in 3b, Ni in 3a).

-

The Trap: If

, the material loses oxygen, reducing Ni³⁺ back to Ni²⁺, which migrates back to the Li layer (reverting to rock-salt).

-

Visualization: Crystallization Pathway

The following diagram illustrates the phase evolution and the competing forces at play.

Figure 1: The kinetic pathway of LiNiO₂ crystallization.[1][2] Note the reversibility of the final step if temperature or oxygen flow is uncontrolled.

Part 3: Optimized Synthesis Protocol

This protocol uses a Solid-State Reaction method optimized for high-purity O₂ atmosphere.

Reagents

-

Precursor: Spherical

(D50 ~10µm). -

Li Source: LiOH[2][3][4][5][6]·H₂O (Preferred over Li₂CO₃ due to lower melting point and higher reactivity).

-

Atmosphere: 100% Oxygen (Medical or Ultra-high purity grade).

Step-by-Step Methodology

| Step | Operation | Critical Parameter | Mechanistic Rationale |

| 1 | Stoichiometry | Li:Ni Ratio = 1.02 : 1.00 | 2% excess Li compensates for volatilization at high T. Deficient Li guarantees Ni²⁺ defects. |

| 2 | Mixing | High-energy ball mill or mortar | Intimate contact minimizes diffusion distances for Li⁺ into NiO. |

| 3 | Pre-Calcination | Heat to 450°C (Hold 2h) | Dehydrates LiOH and Ni(OH)₂ before the main reaction, preventing water vapor from disrupting crystal growth. |

| 4 | Calcination | Ramp to 700°C (2°C/min) | Slow ramp allows uniform oxidation. 700°C is the "Goldilocks" zone: high enough for ordering, low enough to prevent Li loss. |

| 5 | Atmosphere | O₂ Flow > 1.0 L/min | Mandatory. High |

| 6 | Soak | Hold at 700°C for 12 hours | Provides kinetic time for Ni²⁺/Li⁺ site exchange (ordering) to reach equilibrium. |

| 7 | Cooling | Quench or Fast Cool (>5°C/min) | Avoids the 500-600°C window where surface reconstruction to rock-salt is most active. |

Visualization: Synthesis Workflow

Figure 2: Operational workflow for high-fidelity LiNiO₂ synthesis.

Part 4: Characterization & Validation

A "self-validating" protocol requires specific checkpoints to confirm the material's quality.

XRD Structural Refinement (The Primary Check)

Perform Powder X-ray Diffraction.[3] Focus on the splitting of the (003)/(104) and (018)/(110) doublets.

-

Metric: The intensity ratio

. -

Target: Ratio > 1.2 .

-

Interpretation: A ratio < 1.2 indicates high cation mixing (Ni²⁺ in Li layers).

-

R-factor: In Rietveld refinement, a low Bragg R-factor (<5%) confirms the R-3m space group.

Residual Lithium Titration (The Purity Check)

Surface LiOH/Li₂CO₃ residues indicate incomplete reaction or Li extrusion.

-

Method: Titrate powder suspension with HCl.

-

Target: Residual Li < 0.5 wt%.

-

Mechanism: High residuals suggest the calcination temperature was too low (incomplete diffusion) or too high (Li evaporation/surface segregation).

Electrochemical Profiling

-

Test: Half-cell (vs. Li metal) at 0.1C.

-

Target: First charge capacity > 220 mAh/g.

-

Validation: If capacity is < 200 mAh/g, significant "dead" Ni²⁺ exists in the Li layer, blocking diffusion.

References

-

Bianchini, M., et al. (2019). There and Back Again—The Journey of LiNiO₂ as a Cathode Active Material.[7] Angewandte Chemie International Edition.[7]

-

[Link]

-

-

Bianchini, M., et al. (2020). An in situ structural study on the synthesis and decomposition of LiNiO₂. Journal of Materials Chemistry A.[8]

-

[Link]

-

-

Yoon, D. H., et al. (2015).Surface Structure of LiNiO₂ Cathode Material. Journal of The Electrochemical Society.

-

[Link]

-

-

Deng, Z., et al. (2020). Reaction Mechanisms of LiNiO₂ Synthesis. Chemistry of Materials.[7][9][10][11][12]

-

[Link]

-

-

Kurzhals, P., et al. (2021).Phase Transformation Behavior and Stability of LiNiO₂. Journal of The Electrochemical Society.

-

[Link]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. In situ Synchrotron X‐ray Metrology Boosted by Automated Data Analysis for Real‐time Monitoring of Cathode Calcination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 4. Enhancing Cycle Stability in LiNiO2 with Phase transition suppression via Crystalline Disordered Surface Layer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. There and Back Again-The Journey of LiNiO2 as a Cathode Active Material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. (PDF) Various aspects of LiNiO 2 chemistry: A review [academia.edu]

- 10. [2401.05983] Understanding how off-stoichiometry promotes cation mixing in LiNiO$_2$ [arxiv.org]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

Topic: Band Gap and Optical Properties of LiNiO2 Thin Films

An In-depth Technical Guide

Foreword: The Dichotomy of Lithium Nickel Oxide

Lithium nickel oxide (LiNiO₂) stands as a pivotal material in the advancement of energy storage, often lauded as a cost-effective and higher-capacity alternative to its cobalt-based counterparts.[1][2] However, its journey from synthesis to application is fraught with challenges, primarily the difficulty in achieving perfect stoichiometry.[1][3] This inherent sensitivity to synthesis conditions directly manifests in its electronic structure and, consequently, its optical properties. This guide eschews a conventional review format. Instead, it serves as a deep dive into the causal relationships between the fabrication, electronic structure, and optical response of LiNiO₂ thin films. We will explore not just what the properties are, but why they are what they are, providing researchers with the foundational understanding required to manipulate and optimize this promising material.

The Foundation: Thin Film Fabrication and Its Structural Implications

The optical properties of a thin film are not intrinsic; they are a direct consequence of its structural and chemical integrity. For LiNiO₂, a material prone to lithium deficiencies and cation mixing, the choice of deposition technique is paramount.[3]

Causality in Deposition Method Selection

-

Pulsed Laser Deposition (PLD): This technique is frequently employed due to its ability to maintain stoichiometry between the target and the deposited film.[1][2] The high-energy plasma plume generated during ablation can overcome the kinetic barriers to forming the desired layered crystal structure. However, the laser fluence and background gas pressure (typically oxygen) must be meticulously controlled. Insufficient oxygen can lead to oxygen vacancies, while excessive laser energy can promote lithium loss due to its high volatility.[1]

-

Sputtering: Magnetron sputtering is another common physical vapor deposition (PVD) method.[4][5] It offers excellent uniformity over large areas but can be more susceptible to lithium loss. To counteract this, lithium-enriched targets are often used. The energy of the sputtered particles and the substrate temperature are critical parameters that influence film crystallinity and density.

-

Chemical Methods (Sol-Gel, Spray Pyrolysis): These techniques offer lower costs and simpler setups.[6] For instance, spray pyrolysis can be used to grow nanostructured LiNiO₂ films.[7] The primary challenge in these methods is ensuring the complete conversion of precursors and achieving the correct crystal phase, which often requires careful post-deposition annealing.

The overarching goal of any deposition process is to form the hexagonal α-NaFeO₂-type layered structure (R-3m space group), as this is the electrochemically active phase.[8][9] The degree of crystallinity and the presence of impurity phases like NiO directly impact the electronic band structure.

Workflow: From Target to Characterized Film via PLD

The following diagram illustrates a typical workflow for fabricating and characterizing LiNiO₂ thin films using PLD, a method that provides excellent control over the final product.

Caption: Workflow for LiNiO₂ thin film fabrication and characterization.

The Core Issue: Unraveling the Band Gap of LiNiO₂

The electronic structure of LiNiO₂ is complex and a subject of ongoing research. It is characterized by strong hybridization between the Ni 3d and O 2p orbitals.[10][11] This hybridization is crucial, as it dictates the material's conductive and optical behaviors.

Theoretical Perspective: A Small-Gap Insulator

First-principles calculations, particularly those employing methods that account for strong electron correlation like GGA+U (Generalized Gradient Approximation + Hubbard U), are essential for accurately modeling LiNiO₂.[12][13]

-

Calculations using standard GGA often predict LiNiO₂ to be metallic or have a near-zero band gap (e.g., 0.08 eV).[12][13]

-

By introducing the Hubbard U parameter to treat the on-site Coulomb repulsion of Ni 3d electrons, a more realistic electronic structure emerges. These GGA+U calculations predict an indirect band gap of approximately 0.4 eV to 0.46 eV .[12][13][14]

This small gap classifies LiNiO₂ as a semiconductor or a small-gap insulator.[14][15][16] The top of the valence band is dominated by a mix of Ni 3d and O 2p states, while the bottom of the conduction band is primarily composed of Ni 3d states.[11][17]

Experimental Reality: The Optical Band Gap

Experimentally, the band gap is most commonly probed using optical techniques like UV-Visible (UV-Vis) spectroscopy. These methods measure the energy required to excite an electron from the valence band to the conduction band via photon absorption. For LiNiO₂, the optically measured band gap is often significantly larger than the theoretically predicted electronic band gap.

-

Values derived from Tauc plots of UV-Vis absorption data can be in the range of 1.69 eV .[16]

-

This discrepancy arises because the lowest energy electronic transitions (responsible for the ~0.4 eV gap) may be optically forbidden or have a very low probability. The stronger absorption onset measured by UV-Vis corresponds to higher energy charge-transfer transitions from O 2p to Ni 3d states.

The relationship between the material's electronic structure and its measured optical response is visualized below.

Caption: Discrepancy between electronic and optical band gaps in LiNiO₂.

Key Optical Properties and Influencing Factors

Beyond the band gap, the refractive index (n) and extinction coefficient (k) define how light propagates through and is absorbed by LiNiO₂ thin films. These optical constants are not fixed; they are highly sensitive to the material's condition.

Optical Constants

The optical constants are wavelength-dependent.

-

Refractive Index (n): Theoretical calculations show that for LiNiO₂, the refractive index peaks in the visible range, reaching a maximum value of around 3.56 at an energy of 2.28 eV, and then gradually decreases at higher energies.[12][16]

-

Extinction Coefficient (k): This parameter is directly related to the absorption coefficient (α). It is low in the region below the band gap and rises sharply as photon energies approach the band gap, corresponding to the onset of electron transitions.

| Property | Typical Value (in visible range) | Significance |

| Electronic Band Gap (Eg) | ~0.4 eV (Indirect) | Governs intrinsic conductivity.[12][14] |

| Optical Band Gap (Eg, opt) | ~1.7 eV | Determines the onset of strong optical absorption.[16] |

| Refractive Index (n) | 2.5 - 3.6 | Influences reflection, refraction, and interference effects.[12][16] |

| Extinction Coefficient (k) | Low below Eg, increases above | Quantifies light absorption at a given wavelength. |

Factors Modifying Optical Properties

-

Stoichiometry and Defects: This is the most critical factor. The synthesis of LiNiO₂ is notoriously difficult, often resulting in a Li₁₋ₓNi₁₊ₓO₂ structure. Excess nickel ions (Ni²⁺) in the lithium layers alter the local coordination and introduce states within the band gap. This can "smear" the absorption edge, increase sub-bandgap absorption, and reduce transparency.

-

Crystallinity and Film Thickness: Poorly crystallized or amorphous films will exhibit broader absorption edges compared to highly crystalline films. The film thickness can also influence the measured optical properties due to interference effects and can affect the calculated band gap if not properly accounted for.[18]

-

Doping: Intentional doping with cations like Mg²⁺, Al³⁺, or Ti⁴⁺ is a common strategy to improve the structural and electrochemical stability of LiNiO₂.[9][19][20] These dopants can subtly alter the lattice parameters and the electronic structure. For example, doping can change the energy separation between the O 2p and Ni 3d band centers, thereby modifying oxygen stability and potentially shifting the absorption edge.[19][21]

Self-Validating Experimental Protocols

To ensure trustworthy and reproducible data, experimental protocols must be robust and include internal validation steps. Here we detail methodologies for the key optical characterization techniques.

Protocol: Band Gap Determination via UV-Vis Spectroscopy

This protocol describes the process of measuring the optical band gap of a LiNiO₂ thin film on a transparent substrate (e.g., quartz or FTO glass).

Objective: To determine the optical band gap (Eg) using a Tauc plot analysis.

Methodology:

-

Instrument Preparation:

-

Power on the UV-Vis spectrophotometer and its light sources (deuterium and tungsten lamps). Allow for a minimum 30-minute warm-up period for lamp stabilization.

-

Set the wavelength range for scanning, typically from 200 nm to 800 nm, to capture the full absorption edge.[22]

-

-

Baseline Correction (Self-Validation Step):

-

Place a blank, clean substrate identical to the one used for the film deposition into the sample holder.

-

Run a baseline scan. This is a critical step to subtract the absorbance/reflectance contributions from the substrate, ensuring the final spectrum is solely from the LiNiO₂ film.

-

-

Sample Measurement:

-

Remove the blank substrate and place the LiNiO₂ thin film sample in the holder. Ensure the film is oriented perpendicular to the incident light beam.

-

Acquire the absorbance spectrum (A) of the film.

-

-

Data Analysis - The Tauc Plot:

-

Causality: The Tauc method relates the absorption coefficient (α) to the photon energy (hν) to determine the band gap. The relationship is given by: (αhν)^(1/n) = B(hν - E_g), where B is a constant and 'n' depends on the nature of the electronic transition.

-

Step 4a: Convert Wavelength to Photon Energy. Convert the wavelength (λ, in nm) to photon energy (E, in eV) for each data point using the formula: E (eV) = 1240 / λ (nm).

-

Step 4b: Calculate Absorption Coefficient (α). Calculate α from the measured absorbance (A) and the film thickness (t) using the Beer-Lambert law: α = 2.303 * A / t. Accurate measurement of film thickness (e.g., via profilometry or ellipsometry) is crucial for precision.

-

Step 4c: Determine the Transition Type (n). For LiNiO₂, the fundamental electronic gap is indirect. The value of n is therefore 2 for an allowed indirect transition.

-

Step 4d: Construct the Tauc Plot. Plot (αhν)^(1/2) on the y-axis versus photon energy (hν) on the x-axis.[22][23]

-

Step 4e: Extrapolate to Find Eg. Identify the linear portion of the plot corresponding to the sharp rise in absorption. Extrapolate this linear region with a tangent line down to the x-axis. The x-intercept of this line provides the value of the optical band gap, Eg.[23]

-

Protocol: Optical Constant Determination via Spectroscopic Ellipsometry (SE)

Objective: To determine the refractive index (n), extinction coefficient (k), and thickness (t) of a LiNiO₂ thin film.

Methodology:

-

Instrument Setup and Calibration:

-

Align the ellipsometer components (polarizer, analyzer, compensator) according to the manufacturer's instructions.

-

Perform a calibration, typically on a reference sample like a silicon wafer with a known native oxide layer.

-

-

Sample Measurement:

-

Mount the LiNiO₂ thin film sample on the stage.

-

Measure the ellipsometric parameters, Psi (Ψ) and Delta (Δ), over a wide spectral range (e.g., 190 nm to 1700 nm) at one or more angles of incidence (e.g., 55°, 65°, 75°). Measuring at multiple angles provides more data and reduces correlation between parameters, leading to a more unique solution.

-

-

Data Analysis - Model-Based Regression:

-

Causality: SE does not directly measure n, k, and t. It measures the change in polarization (Ψ and Δ). A mathematical model of the sample is constructed, and the software performs a regression analysis to find the model parameters (n, k, t) that best reproduce the experimental data.[24]

-

Step 3a: Build the Structural Model. Create a layer model that represents the sample. A typical model would be: Substrate (e.g., Si) / Interfacial Layer (e.g., SiO₂) / LiNiO₂ Film / Surface Roughness Layer.

-

Step 3b: Define the Optical Properties (Dispersion Model). The optical constants (n and k) of the LiNiO₂ layer must be described by a dispersion model to ensure the values are physically realistic (i.e., Kramers-Kronig consistent). A general oscillator model (e.g., Tauc-Lorentz or Gaussian) is appropriate for this.

-

Step 3c: Perform the Fit. The software varies the unknown parameters (e.g., film thickness, roughness thickness, and the parameters of the oscillator model) to minimize the difference between the measured Ψ and Δ data and the data calculated from the model. The Mean Squared Error (MSE) is used to quantify the goodness of fit.

-

Step 3d: Validate the Fit (Self-Validation). A low MSE is necessary but not sufficient. Validate the result by:

-

Checking for low parameter correlation.

-

Ensuring the resulting n and k spectra are physically plausible (e.g., k is near zero below the band gap).

-

Comparing the thickness value with another technique (e.g., profilometry).

-

-

Conclusion and Future Outlook

The optical properties of LiNiO₂ thin films are a sensitive probe of their underlying electronic structure and material quality. The key takeaway for researchers is the distinction between the small electronic band gap (~0.4 eV), which governs conductivity, and the larger optical band gap (~1.7 eV), which dictates the onset of strong light absorption. This understanding is critical for applications where LiNiO₂ might be used in optoelectronic devices or as a photo-active material.

Future research should focus on in-situ and operando optical characterization to observe how the band structure and optical constants evolve during electrochemical cycling. Such studies will provide invaluable insights into the degradation mechanisms of LiNiO₂ and guide the rational design of more stable, high-performance cathode materials for the next generation of energy storage technologies.

References

- Electronic Structure of Lithium Nickel Oxides by Electron Energy Loss Spectroscopy.

- Structures and electronic states of nickel-rich oxides for lithium ion b

- Synthesis and characterization of LiNiO2 targets for thin film deposition by pulsed laser abl

- Changes in the crystal and electronic structure of LiCoO2 and LiNiO2 upon Li intercalation and de-intercalation. Physical Chemistry Chemical Physics (RSC Publishing).

- Synthesis and characterization of LiNiO2 targets for thin film deposition by pulsed laser abl

- Accurate Cathode Properties of LiNiO2, LiCoO2, and LiMnO2 Using the SCAN Meta-GGA Density Functional. SciSpace.

- Synthesis of LiNiO 2 thin film in LiOH solution by hydrothermal method.

- Synthesis and characterization of LiNiO2 targets for thin film deposition by pulsed laser ablation | Request PDF.

- Synthesis, Electrochemical Properties, and Phase Stability of Li2NiO2 with the Immm Structure. Ceder Group.

- Electronic band structures for (a) LiMnO2, (b) LiNiO2 and (c) LiCoO2.

- First Principles Calculations of the Optical Response of LiNiO2. OuluREPO.

- Synthesis and characterization of LiNiO2 targets for thin film deposition by pulsed laser abl

- Various aspects of LiNiO2 chemistry: A review. CECRI, Karaikudi.

- Optical Properties of Nanometer Epitaxial Nickel Oxide Films on LiNbO Substrates. Transactions in Optics and Photonics.

- First-Principles Study of the Doping Effect in Half Delithiated LiNiO 2 Cathodes.

- Investigating the Structural and Electronic Properties of LiMO 2 (M: Mn, Ni, Co) as Potential Cathode Materials: A DFT Study.

- Thin Film Deposition Techniques in Surface Engineering Strategies for Advanced Lithium-Ion B

- Effect of Mg-doping on the degradation of LiNiO2-based cathode materials by combined spectroscopic methods. arXiv.

- First-Principles Study of the Doping Effect in Half Delithiated LiNiO2 Cathodes.

- Electronic structure of LiCoO2 and LiNiO2 bulk materials and thin films prepared by magnetron sputtering. Karlsruhe Institute of Technology.

- Structural and Optical Properties of Pure Nio and Li-Doped Nickel Oxide Thin Films by Sol-Gel Spin Co

- Structural and optoelectrical properties of nanostructured LiNiO2 thin films grown by spray pyrolysis technique | Request PDF.

- Structure and surface morphology of LiCoO2 thin film cathodes prepared by pulsed laser deposition.

- First Principles Calculations of the Optical Response of LiNiO 2. MDPI.

- 5 Steps to Calculate Bandgap Using UV-Vis Spectroscopy.

- Effect of Thickness on Optical Properties of Nickel Oxide Thin Films.

- Band Gap Analysis through UV-Visible Spectroscopy. Thermo Fisher Scientific.

- Synthesis and Characterization of Mg, Nb, Ti-Doped LINIO2 Cathode Material for Li-Ion B

- Band gaps of (a) LiCoO2 and CoO2 and (b) LiNiO2 and NiO2 as predicted...

- Various aspects of LiNiO2 chemistry: A review. ScienceDirect.

- First Principles Calculations of the Optical Response of LiNiO2.

- Optical, Electrical, and Structural Properties of NiO Thin Films, Derived by Sol–Gel Method. MDPI.

- Determination of Band Gap in Metal Oxides Using UV-Vis Spectroscopy. Agilent.

- The Use of UV-visible Spectroscopy to Measure the Band Gap of a Semiconductor. MMRC.

- Ellipsometry D

- Advanced Thin Layer Deposition of Materials for Li-ion Batteries via Electrospray. TU Delft Repositories.

- Temperature-dependent optical characteristics of sputtered NiO thin films. Middle East Technical University.

- Accurate Determination of Optical Constants of Amorphous Absorbing Thin Films by Spectroscopic Ellipsometry. Researching.

- Optical Materials 145 (2023) 114365. Virginia Tech Physics.

Sources

- 1. redalyc.org [redalyc.org]

- 2. scielo.org.mx [scielo.org.mx]

- 3. krc.cecri.res.in [krc.cecri.res.in]

- 4. Thin Film Deposition Techniques in Surface Engineering Strategies for Advanced Lithium-Ion Batteries [mdpi.com]

- 5. electrochem.org [electrochem.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. iris.unimore.it [iris.unimore.it]

- 9. Synthesis and Characterization of Mg, Nb, Ti-Doped LINIO<sub>2</sub> Cathode Material for Li-Ion Batteries - ProQuest [proquest.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scispace.com [scispace.com]

- 12. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Changes in the crystal and electronic structure of LiCoO2 and LiNiO2 upon Li intercalation and de-intercalation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. ijeais.org [ijeais.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. tandfonline.com [tandfonline.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. 5 Steps to Calculate Bandgap Using UV-Vis Spectroscopy - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. Ellipsometry Data Analysis - J.A. Woollam [jawoollam.com]

Methodological & Application

Thin-film deposition of LiNiO2 for microbatteries

Application Note: Precision Deposition of LiNiO Thin Films for High-Energy Microbatteries

Abstract

Lithium Nickel Oxide (LiNiO

The Fundamental Challenge: Thermodynamics of Li-Loss

Before attempting deposition, the researcher must understand why LNO fails where LCO succeeds.

-

Volatility: Lithium has a high vapor pressure. In vacuum chambers (

Torr), Li desorbs from the substrate at temperatures required for crystallization (>600°C). -

The "NiO" Trap:

is unstable at high temperatures and low oxygen pressures, reducing to

Core Directive: You cannot deposit stoichiometric LNO from a stoichiometric target. You must compensate for Li-loss in situ (excess Li target) or ex situ (Li-vapor annealing).

Protocol A: Pulsed Laser Deposition (PLD)

The "Gold Standard" for Stoichiometry Transfer

PLD is preferred for R&D because the high-energy plasma plume transfers target stoichiometry more effectively than sputtering. However, the "Li-loss" rule still applies.

Target Preparation (Critical Step)

Do not use commercial stoichiometric LiNiO

-

Precursor Mix: Mix high-purity

and -

Stoichiometry: Formulate for 15–25 wt% excess Lithium (

). -

Sintering: Pelletize and sinter at 700°C under flowing

.-

Note: Sintering >750°C causes Li-loss in the target itself.

-

Deposition Parameters

| Parameter | Setting | Rationale |

| Laser Source | KrF Excimer (248 nm) | High absorption by oxides; efficient ablation. |

| Fluence | 1.5 – 2.5 J/cm | Sufficient to ablate Ni, but low enough to prevent splashing. |

| Substrate Temp ( | 600°C – 650°C | Required for in situ crystallization of the layered phase. <600°C yields amorphous/rock-salt phases. |

| Background Gas | Pure | Essential to stabilize |

| Pressure ( | 100 – 300 mTorr (13–40 Pa) | Higher pressure than LCO (typically 50-100 mTorr) is needed to suppress Li re-evaporation and maintain stoichiometry. |

| Target-Substrate Dist. | 4 – 5 cm | Balances deposition rate with plume thermalization. |

Workflow Diagram

The following logic flow illustrates the critical control points in the PLD process to prevent phase degradation.

Figure 1: PLD Process Flow emphasizing the necessity of Li-excess targets and high oxygen pressure to maintain the layered structure.

Protocol B: RF Magnetron Sputtering

The Scalable Route for Wafer-Level Processing

Sputtering is more scalable but energetically different. The atoms arrive with less energy than PLD, often resulting in amorphous films that require post-annealing.

The "Li-Rich Anneal" Strategy

Direct sputtering of crystalline LiNiO

-

Deposit Amorphous: Sputter a Li-Ni-O precursor film at room temperature or moderate heat (

C). -

Recrystallize: Anneal to form the layered phase.

Sputtering Parameters

-

Target: Powder-pressed

(Li-excess recommended) or 3-inch mosaic target (Ni target with -

Power: RF (Radio Frequency) is mandatory for oxide targets to prevent charge buildup. Power density: 2–3 W/cm

. -

Gas: Ar/O

ratio of 3:1 or 1:1 . High -

Pressure: 5 – 10 mTorr.[1]

The Annealing Protocol (The "Secret Sauce")

Annealing an amorphous Li-Ni-O film in air often leads to Li-loss and cubic phase formation.

-

Method: Place the thin film in a crucible.

-

Li-Atmosphere: Place a small boat of LiOH or Li

O powder adjacent to the sample (upstream) during annealing. This creates a local Li-rich vapor pressure. -

Profile: Ramp to 700°C (5°C/min)

Hold 1 hour -

Result: The Li-vapor suppresses Li-outgassing from the film, preserving the layered structure.

Characterization & Validation

How do you know if your film is a battery or just a rock?

X-Ray Diffraction (XRD)

The primary indicator of cation mixing is the ratio of the peak intensities of the (003) and (104) planes.

-

Pass Criteria:

. -

Fail Criteria: Ratio < 1.0 indicates significant cation mixing (disordered rock-salt phase).

-

Split Peaks: Look for clear splitting of (006)/(102) and (108)/(110) doublets. Merged peaks indicate poor hexagonal ordering.

Raman Spectroscopy[2]

-

Layered Mode (

): Sharp peak at ~550 cm -

Disorder Mode: Broadening or shifting of the 550 cm

peak or appearance of rock-salt NiO peaks (~500 cm

Electrochemical Cycling

-

Voltage Window: 3.0V – 4.2V vs. Li/Li

. -

Signature: A distinct redox pair at ~3.6V.[2]

-

Failure: Rapid capacity fade in the first 10 cycles suggests surface reconstruction to rock-salt phase.

Troubleshooting: The Failure Mechanism

Understanding how the film fails allows for targeted troubleshooting.

Figure 2: Electrochemical failure mechanism driven by Lithium loss and subsequent cation mixing.

Troubleshooting Table

| Symptom | Root Cause | Corrective Action |

| Low Capacity (<100 mAh/g) | Severe Cation Mixing | Increase Target Li-excess; Lower Deposition Temp; Use Li-vapor anneal. |

| High Impedance | Surface | Store films in Argon glovebox immediately. Avoid air exposure >10 mins. |

| Film Delamination | Stress/CTE Mismatch | Use buffer layer (e.g., Ti or thin LiCoO |

References

-

MDPI. (2019). Pulsed Laser Deposited Films for Microbatteries. Retrieved from [Link]

-

SciELO. (2011). Synthesis and characterization of LiNiO2 targets for thin film deposition by pulsed laser ablation. Retrieved from [Link]

-

Frontiers in Energy Research. (2024). Thin-film microbattery fabrication by PLD: a comprehensive mini-review. Retrieved from [Link]

-

NIH / PMC. (2024). Lithium Loss in Vacuum Deposited Thin Films. Retrieved from [Link]

-

arXiv. (2024).[3] Understanding how off-stoichiometry promotes cation mixing in LiNiO2. Retrieved from [Link]

-

MDPI. (2019). Sputtered LiCoO2 Cathode Materials for All-Solid-State Thin-Film Lithium Microbatteries. Retrieved from [Link]

Application Notes and Protocols for LiNiO2 as a High-Energy-Density Cathode Material

Foreword for the Modern Battery Researcher

Lithium nickel oxide (LiNiO2) stands as a pivotal cathode material in the pursuit of next-generation high-energy-density lithium-ion batteries. Its allure lies in a high theoretical specific capacity, promising to extend the range of electric vehicles and the operational life of portable electronics. However, the path to unlocking its full potential is paved with significant challenges, including synthetic difficulties, structural instability, and rapid performance degradation.

This comprehensive guide is designed for researchers, materials scientists, and professionals in battery development. It moves beyond a mere recitation of facts to provide a deep, mechanistic understanding of LiNiO2. Herein, we dissect the causality behind experimental choices, offering field-proven insights into the synthesis, characterization, and optimization of this compelling cathode material. Our protocols are presented not as rigid recipes, but as self-validating systems, empowering you to not only reproduce results but also to innovate. Every key claim and protocol is grounded in authoritative, verifiable sources, ensuring the scientific integrity of your work.

The LiNiO2 Cathode: A Double-Edged Sword

LiNiO2 possesses a layered crystal structure, analogous to the well-established LiCoO2, which facilitates the reversible intercalation and de-intercalation of lithium ions. This structure, belonging to the R-3m space group, is the cornerstone of its high electrochemical performance.[1] However, the seemingly simple substitution of cobalt with nickel introduces a cascade of complexities that are central to understanding and mastering this material.

The primary advantage of LiNiO2 is its high theoretical capacity, approaching 275 mAh/g, which is significantly greater than that of LiCoO2.[2] This high capacity is a direct result of the Ni3+/Ni4+ redox couple operating at a favorable voltage. However, this is also the source of its inherent instability.

Key Challenges Associated with LiNiO2:

-

Synthetic Complexity: Achieving stoichiometric LiNiO2 is notoriously difficult. A primary issue is the propensity for lithium loss at the high temperatures required for synthesis, leading to non-stoichiometry.[3] Furthermore, a phenomenon known as cation mixing, where a small fraction of Ni2+ ions occupy the Li+ sites in the crystal lattice, is a common problem that impedes lithium-ion diffusion and reduces electrochemical performance.[4][5]

-

Structural Instability: Upon delithiation (charging), LiNiO2 undergoes a series of phase transitions. While some of these are reversible, the transition to the H2 and H3 phases at high states of charge is associated with significant lattice strain and can lead to irreversible structural changes, capacity fading, and poor cycling stability.[6]

-

Thermal Instability and Oxygen Release: At elevated temperatures and high states of charge, delithiated LiNiO2 is prone to thermal runaway. This involves the release of oxygen from the crystal lattice, which can react with the electrolyte, generating heat and posing a significant safety risk.[7]

-

Surface Reactivity: The surface of LiNiO2 particles is highly reactive with common liquid electrolytes, leading to the formation of a resistive surface layer that grows with cycling. This interfacial degradation contributes to increased impedance and capacity loss.

These challenges are not insurmountable. Through careful control of synthesis parameters and strategic material modifications, the performance of LiNiO2 can be dramatically improved. The following sections provide detailed protocols and the scientific rationale to achieve this.

Synthesis of High-Performance LiNiO2: Protocols and Rationale

The choice of synthesis method profoundly impacts the physicochemical properties and, consequently, the electrochemical performance of LiNiO2. We will detail three common and effective synthesis routes: solid-state reaction, sol-gel method, and co-precipitation.

Solid-State Reaction Method

The solid-state reaction is a traditional and straightforward method for synthesizing ceramic materials. It involves the intimate mixing of precursor powders followed by high-temperature calcination.

Protocol 2.1: Two-Step Solid-State Synthesis of LiNiO2

Materials:

-

Lithium hydroxide monohydrate (LiOH·H2O) or Lithium Carbonate (Li2CO3)

-

Nickel hydroxide (Ni(OH)2) or Nickel oxide (NiO)

-

High-purity oxygen gas

Equipment:

-

Planetary ball mill or mortar and pestle

-

Tube furnace with gas flow control

-

Alumina or zirconia crucibles

Procedure:

-

Precursor Stoichiometry: Accurately weigh the lithium and nickel precursors. A slight excess of the lithium source (e.g., 2-5 mol%) is often used to compensate for lithium volatilization at high temperatures.

-

Mixing: Intimately mix the precursors using a planetary ball mill for 30 minutes at a rotational speed of 580 rpm to ensure homogeneity.[5] Alternatively, thorough grinding with a mortar and pestle can be employed.

-

Pre-calcination (Optional but Recommended): Heat the mixed powders in a crucible at a lower temperature (e.g., 450-500 °C) for 2-4 hours in air. This step helps to decompose the precursors and initiate the reaction in a controlled manner.

-

Calcination: Transfer the pre-calcined powder to a clean crucible and place it in a tube furnace. Heat the sample to the target calcination temperature (typically 700-800 °C) under a constant flow of high-purity oxygen.[5] The calcination duration is critical and can range from 12 to 24 hours.

-

Cooling: After calcination, cool the furnace slowly to room temperature under the oxygen atmosphere to prevent the formation of oxygen vacancies.

Causality and Optimization:

-

Choice of Precursors: Using hydroxides (LiOH and Ni(OH)2) is often preferred over carbonates and oxides as they can lead to a more homogeneous mixture and can be calcined at lower temperatures.[5]

-

Milling: The mechanochemical activation during milling not only reduces particle size but also increases the contact area between reactants, promoting a more complete reaction at lower temperatures.[5]

-

Oxygen Atmosphere: A continuous flow of oxygen during calcination is crucial to maintain the +3 oxidation state of nickel and to prevent the formation of oxygen-deficient phases.

-

Calcination Temperature and Time: These parameters are a delicate balance. Higher temperatures can promote better crystallinity but also exacerbate lithium loss and particle growth. Lower temperatures may lead to incomplete reactions and poor crystal structure. The optimal conditions must be determined experimentally for a specific setup but a common starting point is 700 °C for 15 hours.[5]

Sol-Gel Method

The sol-gel method offers better control over particle size, morphology, and homogeneity at the atomic level compared to the solid-state method.

Protocol 2.2: Citrate-Based Sol-Gel Synthesis of LiNiO2

Materials:

-

Lithium nitrate (LiNO3)

-

Nickel nitrate hexahydrate (Ni(NO3)2·6H2O)

-

Citric acid (chelating agent)

-

Deionized water

Equipment:

-

Magnetic stirrer with hotplate

-

Beakers and graduated cylinders

-

Drying oven

-

Tube furnace with gas flow control

Procedure:

-

Solution Preparation: Dissolve stoichiometric amounts of LiNO3 and Ni(NO3)2·6H2O in deionized water in a beaker. In a separate beaker, dissolve citric acid in deionized water. The molar ratio of citric acid to the total metal ions is typically 1:1.

-

Sol Formation: While stirring, add the citric acid solution to the metal nitrate solution.

-

Gelation: Heat the solution to 80-90 °C on a hotplate with continuous stirring. The solution will gradually become more viscous and eventually form a transparent gel.

-

Drying: Dry the gel in an oven at 120 °C overnight to remove excess water.

-

Pre-calcination: Calcine the dried gel in air at a temperature of around 400°C for 30 minutes to decompose the organic components.[8]

-

Final Calcination: Transfer the pre-calcined powder to a tube furnace and heat under a flowing oxygen atmosphere. A typical calcination profile is a preheating step at 600°C for 5 hours in air, followed by the final calcination at 800°C for 13 hours in an oxygen stream.

Causality and Optimization:

-

Chelating Agent: Citric acid acts as a chelating agent, forming stable complexes with the metal cations. This ensures a homogeneous distribution of lithium and nickel ions in the precursor gel, which is crucial for forming a phase-pure final product.

-

pH of the Solution: The pH of the initial solution can influence the chelation process and the subsequent gel formation. While not always explicitly controlled, it is a parameter that can be adjusted to optimize the synthesis.

-

Drying and Pre-calcination: A slow and controlled drying and pre-calcination process is important to avoid the premature combustion of the organic components, which could lead to inhomogeneous material.

-

Calcination Profile: The two-step calcination process allows for the controlled removal of organic residues before the final crystallization of LiNiO2.

Co-precipitation Method

The co-precipitation method is widely used for the industrial production of cathode materials. It involves the simultaneous precipitation of metal hydroxides or carbonates from a solution, leading to the formation of a precursor with excellent homogeneity.

Protocol 2.3: Hydroxide Co-precipitation Synthesis of Ni(OH)2 Precursor and Subsequent Lithiation

Materials:

-

Nickel sulfate hexahydrate (NiSO4·6H2O)

-

Sodium hydroxide (NaOH) (precipitating agent)

-

Ammonium hydroxide (NH4OH) (complexing agent)

-

Lithium hydroxide monohydrate (LiOH·H2O)

-

Deionized water

Equipment:

-

Jacketed glass reactor with an overhead stirrer

-

pH meter

-

Peristaltic pumps

-

Filtering and washing apparatus

-

Drying oven

-

Tube furnace with gas flow control

Procedure:

-

Precursor Synthesis (Co-precipitation):

-

Prepare aqueous solutions of NiSO4, NaOH, and NH4OH.

-

Add deionized water to the reactor and start stirring.

-

Simultaneously pump the NiSO4 solution and the NaOH/NH4OH solution into the reactor while vigorously stirring.

-

Maintain a constant pH (typically around 11) and temperature (around 50-60 °C) in the reactor.

-

The Ni(OH)2 precursor will precipitate. Continuously stir for several hours to allow for particle growth and aging.

-

-

Washing and Drying:

-

Filter the precipitate and wash it thoroughly with deionized water to remove any residual ions (e.g., Na+, SO42-).

-

Dry the washed precursor in a vacuum oven at 100-120 °C overnight.

-

-

Lithiation (Solid-State Reaction):

-

Mix the dried Ni(OH)2 precursor with a stoichiometric amount of LiOH·H2O (with a slight excess of LiOH).

-

Follow the calcination procedure described in the solid-state reaction protocol (Protocol 2.1). A common calcination condition is heating at 750-800 °C for 12-15 hours under an oxygen atmosphere.

-

Causality and Optimization:

-

pH and Temperature Control: Precise control over pH and temperature during co-precipitation is critical for controlling the particle size, morphology, and density of the precursor, which in turn affects the properties of the final LiNiO2.

-

Complexing Agent: Ammonium hydroxide acts as a complexing agent, controlling the concentration of free Ni2+ ions in the solution and thus influencing the nucleation and growth of the precipitate.

-

Washing: Thorough washing of the precursor is essential to remove impurities that can be detrimental to the electrochemical performance of the final cathode material.

-

Lithiation: The subsequent solid-state reaction with the lithium source is similar to the direct solid-state synthesis, with the advantage of starting with a highly homogeneous and well-controlled precursor.

Structural and Morphological Characterization

A comprehensive characterization of the synthesized LiNiO2 is essential to correlate its physical properties with its electrochemical performance.

3.1. X-ray Diffraction (XRD) and Rietveld Refinement

XRD is the primary technique for identifying the crystal structure and phase purity of the synthesized material. Rietveld refinement of the XRD data provides detailed structural information, including lattice parameters and the degree of cation mixing.

Protocol 3.1: XRD Analysis and Rietveld Refinement

-

Data Collection:

-

Prepare a powder sample of the synthesized LiNiO2.

-

Collect the XRD pattern using a diffractometer with Cu Kα radiation.

-

Scan over a 2θ range of 10-90° with a small step size (e.g., 0.02°) and a sufficient collection time per step.

-

-

Phase Identification:

-

Compare the collected XRD pattern with the standard diffraction pattern for LiNiO2 (JCPDS card no. 09-0063) to confirm the formation of the desired phase.

-

-

Rietveld Refinement:

-

Use a suitable software package (e.g., GSAS-II, FullProf) to perform Rietveld refinement of the XRD data.

-

The refinement will provide accurate lattice parameters (a and c). The c/a ratio is an indicator of the layered structure's integrity.

-

Crucially, the refinement can quantify the degree of cation mixing by determining the occupancy of Ni ions on the 3a (Li) sites. A low level of cation mixing is indicative of a high-quality material. The intensity ratio of the (003) to the (104) peaks can also be used as a qualitative indicator of cation mixing, with a higher ratio indicating less mixing.[8][9]

-

3.2. Scanning Electron Microscopy (SEM)

SEM is used to investigate the morphology, particle size, and particle size distribution of the synthesized LiNiO2 powder.

Protocol 3.2: SEM Analysis

-

Sample Preparation:

-

Mount a small amount of the LiNiO2 powder onto an SEM stub using conductive carbon tape.

-

Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging during imaging.

-

-

Imaging:

-

Observe the sample under the SEM at various magnifications to assess the primary and secondary particle morphology, size, and degree of agglomeration.

-

Interpreting the Results:

-

Solid-State: Typically results in larger, irregularly shaped particles.

-

Sol-Gel: Often produces smaller, more uniform, and less agglomerated particles.

-

Co-precipitation: Can yield spherical secondary particles composed of smaller primary grains, which is often desirable for high packing density in electrodes.

Electrochemical Characterization: Probing the Performance of LiNiO2

Electrochemical testing is the ultimate measure of the synthesized LiNiO2's performance as a cathode material. This is typically done in a half-cell configuration with a lithium metal anode.

4.1. Coin Cell Assembly

Protocol 4.1: CR2032 Coin Cell Assembly for Half-Cell Testing

Materials:

-

Synthesized LiNiO2 powder

-

Conductive carbon (e.g., Super P)

-

Polyvinylidene fluoride (PVDF) binder

-

N-Methyl-2-pyrrolidone (NMP) solvent

-

Aluminum foil (current collector)

-

Lithium metal foil (counter and reference electrode)

-

Celgard separator

-

Electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC))

-

CR2032 coin cell components (case, gasket, spacer disk, spring)

Equipment:

-

Slurry mixer or magnetic stirrer

-

Doctor blade or film coater

-

Vacuum oven

-

Electrode punching machine

-

Glovebox with an argon atmosphere

-

Coin cell crimper

Procedure (inside a glovebox):

-

Electrode Slurry Preparation:

-

Prepare a slurry by mixing the LiNiO2 active material, conductive carbon, and PVDF binder in NMP solvent. A typical weight ratio is 80:10:10 (active material:carbon:binder).

-

Mix thoroughly until a homogeneous slurry is obtained.

-

-

Electrode Casting:

-

Cast the slurry onto an aluminum foil current collector using a doctor blade to a desired thickness.

-

Dry the electrode in a vacuum oven at 120 °C for at least 12 hours to completely remove the NMP solvent.

-

-

Electrode Punching:

-

Punch out circular electrodes of a specific diameter (e.g., 12 mm) from the coated foil.

-

-

Cell Assembly:

-

Place the cathode electrode in the center of the coin cell case.

-

Add a few drops of electrolyte to wet the electrode surface.

-

Place a separator on top of the cathode.

-

Add a few more drops of electrolyte to wet the separator.

-

Place the lithium metal anode on top of the separator.

-

Add the spacer disk and spring.

-

Place the gasket and the cap on top.

-

-

Crimping:

-

Crimp the coin cell using a crimping machine to ensure a proper seal.

-

4.2. Galvanostatic Cycling

Galvanostatic cycling is used to determine the specific capacity, coulombic efficiency, and cycling stability of the LiNiO2 cathode.

Protocol 4.2: Galvanostatic Cycling of LiNiO2 Half-Cells

-

Formation Cycles:

-

Cycle the assembled coin cell at a low C-rate (e.g., C/20 or C/10, where 1C corresponds to the theoretical capacity of LiNiO2) for the first few cycles. This helps in the formation of a stable solid-electrolyte interphase (SEI) on the anode.

-

-

Rate Capability Test:

-

Cycle the cell at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) to evaluate its performance at different charge and discharge speeds.

-

-

Long-Term Cycling:

-

Cycle the cell at a moderate C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100 or more) to assess its cycling stability and capacity retention.

-

-

Voltage Window:

-

A typical voltage window for cycling LiNiO2 is between 3.0 V and 4.3 V vs. Li/Li+.[10]

-

4.3. Cyclic Voltammetry (CV)

CV provides information about the redox reactions occurring at the electrode and the reversibility of the lithium intercalation/deintercalation process.

Protocol 4.3: Cyclic Voltammetry of LiNiO2 Half-Cells

-

Setup: Use a three-electrode setup or a coin cell.

-

Parameters:

-

Scan the potential within a relevant voltage window (e.g., 3.0 V to 4.5 V vs. Li/Li+).

-

Use a slow scan rate (e.g., 0.1 mV/s) to allow for the diffusion of lithium ions and to obtain well-defined peaks.

-

-

Interpretation:

-

The anodic and cathodic peaks correspond to the deintercalation (oxidation) and intercalation (reduction) of lithium ions, respectively.

-

The separation between the anodic and cathodic peak potentials (ΔEp) provides an indication of the electrochemical reversibility. A smaller ΔEp suggests better kinetics.

-

4.4. Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to study the impedance characteristics of the battery, providing insights into the resistance of the electrolyte, the SEI layer, and the charge transfer process.

Protocol 4.4: Electrochemical Impedance Spectroscopy of LiNiO2 Half-Cells

-

Setup: Perform the measurement on a fully charged or discharged cell.

-

Parameters:

-

Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

-

-

Data Analysis:

-

The resulting Nyquist plot can be fitted to an equivalent circuit model to extract the values of different resistance components.

-

An increase in the charge transfer resistance upon cycling can indicate degradation of the electrode material or the electrode-electrolyte interface.

-

Mitigating Degradation: Strategies for Enhancing LiNiO2 Performance

The inherent instability of LiNiO2 can be significantly mitigated through strategies such as elemental doping and surface coating.

Elemental Doping

Introducing a small amount of other elements into the LiNiO2 crystal structure can stabilize the material and improve its electrochemical performance.

Common Dopants and Their Effects:

-

Magnesium (Mg): Doping with Mg has been shown to suppress the detrimental phase transitions and improve the cycling stability of LiNiO2.[10][11]

-

Aluminum (Al): Al doping can enhance the thermal stability and cycling performance by strengthening the crystal structure.[6]

-

Titanium (Ti): Ti doping has been reported to improve the rate capability and cycling stability.

-

Manganese (Mn): Mn can help to stabilize the layered structure and reduce cation mixing.[1][5]

-

Boron (B): B-doping can increase the LiO6 slab distance, which facilitates Li+ transport and improves capacity retention.[12]

-

Lanthanum (La): La doping can immobilize lattice oxygen, thereby inhibiting oxygen release and improving cycling stability.

-

Tungsten (W): W-doping can improve the cycle performance and thermal properties of LiNiO2.[2]

Mechanism of Improvement:

-

Structural Stabilization: Dopants with strong M-O bonds can strengthen the crystal lattice, making it more resistant to the stresses of repeated lithium intercalation and deintercalation.

-

Suppression of Cation Mixing: Some dopants can suppress the migration of Ni2+ ions to the Li+ layers.

-

Enhanced Ionic/Electronic Conductivity: Certain dopants can improve the electronic or ionic conductivity of the material, leading to better rate performance.

Surface Coating

Applying a thin, uniform coating of a stable material onto the surface of LiNiO2 particles can protect them from direct contact with the electrolyte, thereby reducing side reactions and improving cycling stability.

Common Coating Materials:

-

Metal Oxides: Al2O3, ZrO2, TiO2

-

Metal Fluorides: AlF3, LiF

-

Phosphates: FePO4, AlPO4

-

Carbonaceous Materials: Amorphous carbon, graphene

Mechanism of Improvement:

-

Protection from Electrolyte Attack: The coating acts as a physical barrier, preventing the electrolyte from reacting with the active material surface.

-

Suppression of Oxygen Release: Some coatings can suppress the release of oxygen from the cathode at high voltages.

-

Improved Ionic Conductivity: Certain coating materials are good ionic conductors, which can facilitate the transport of lithium ions to the active material.

Data Presentation and Visualization

Table 1: Comparison of LiNiO2 Synthesis Methods and Their Typical Outcomes

| Synthesis Method | Key Parameters | Typical Particle Morphology | Advantages | Disadvantages |

| Solid-State Reaction | Calcination temperature and time, precursor type, milling conditions | Irregularly shaped, larger particles, agglomerated | Simple, low cost | Poor homogeneity, difficult to control particle size and morphology |

| Sol-Gel | Chelating agent, pH, calcination profile | Smaller, more uniform particles, less agglomeration | Excellent homogeneity, good control over particle size | More complex, higher cost of precursors |

| Co-precipitation | pH, temperature, stirring rate, precursor concentration | Spherical secondary particles composed of nano-sized primary grains | Excellent homogeneity, controllable morphology, suitable for large-scale production | Requires precise control of reaction conditions, multi-step process |

Table 2: Effect of Doping on the Electrochemical Performance of LiNiO2

| Dopant | Improvement in Capacity Retention | Mechanism of Improvement | Reference |

| Boron (B) | Capacity retention of 77.5% vs. 66.6% for undoped LiNiO2 at 40 mA/g | Increases LiO6 slab distance, favoring Li+ transport and suppressing impedance growth. | [12] |

| Lanthanum (La) | 94.2% capacity retention after 100 cycles at 1C | Immobilizes lattice oxygen by enhancing TM-O bonds, reducing oxygen release and surface degradation. | |

| Manganese (Mn) and Magnesium (Mg) co-doping | 88.26% capacity retention after 200 cycles at 0.5C | Mg2+ in Li slabs suppresses Li+/Ni2+ mixing and reduces lattice volume change. | [10] |

| Aluminum (Al) | 73.1% capacity retention after 300 cycles at 0.5C for LiNi0.99Al0.01O2 | Stabilizes the layered structure, delays irreversible phase transitions, and forms a LiAlO2 coating. | [6] |

| Tungsten (W) and Magnesium (Mg) dual-cation substitution | Superior cycling stability compared to unmodified and singly-substituted LiNiO2 | Judicious selection of cations to stabilize both bulk and surface instabilities. | [4] |

Diagrams

Caption: Comparative workflow of common LiNiO2 synthesis methods.

Caption: Degradation pathways in LiNiO2 and mitigation strategies.

Conclusion and Future Outlook

LiNiO2 remains a highly attractive cathode material for high-energy-density lithium-ion batteries due to its impressive specific capacity. The challenges of synthesis, structural instability, and rapid capacity fading, while significant, are being systematically addressed through advanced synthesis techniques, elemental doping, and surface coatings. The protocols and insights provided in this guide offer a robust framework for researchers to produce and evaluate high-performance LiNiO2.

Future research will likely focus on developing more sophisticated doping and coating strategies, potentially involving multi-element co-doping and multifunctional coatings. A deeper understanding of the solid-electrolyte interphase at the LiNiO2 surface, particularly at high voltages, will be crucial for designing more stable electrolyte formulations. The continued development of advanced characterization techniques will further illuminate the complex degradation mechanisms at play, paving the way for the rational design of next-generation LiNiO2-based cathodes that can finally unlock the full potential of this high-energy material.

References

-

Synthesis by sol–gel method and electrochemical properties of LiNiO 2 cathode material for lithium secondary battery. (URL: [Link])

-

Enhanced cycling stability of LiNiO2 cathodes through a Mg/W dual-cation modification strategy. (URL: [Link])

-

Synthesis of LiNiO2 by two-step solid-state method. (URL: [Link])

-

mp-25411: LiNiO2 (Trigonal, R-3m, 166). (URL: [Link])

-

Synthesis of LiNiO 2 cathode by the combustion method. (URL: [Link])

-

La Doping LiNiO2 Cathode to Immobilize the Lattice Oxygen for Highly Stable Lithium-Ion Batteries. (URL: [Link])

-

High energy density cathodes for lithium-ion batteries | Sun, Gasteiger | StorageX Symposium. (URL: [Link])

-

Review of Electrochemical Performance of LiNiO2 and their Derivatives as Cathode Material for Lithium-ion Batteries. (URL: [Link])

-

Improving the Cycle Stability of LiNiO2 through Al3+ Doping and LiAlO2 Coating. (URL: [Link])

-

To Enhance the Performance of LiNi0.5Co0.2Mn0.3O2 Aqueous Electrodes by the Coating Process. (URL: [Link])

-

Improving LiNiO2 cathode performance through particle design and optimization. (URL: [Link])

-

Enhanced electrochemical performance of LiNiO2 by B doping. (URL: [Link])

-

Enhanced cycling stability of LiNiO2 cathodes through a Mg/W dual-cation modification strategy. (URL: [Link])

-

Galvanostatic data of half-cells cycled for undoped and Mg-doped LNO in the voltage range of 3.0–4.3 V vs Li⁺/Li. (URL: [Link])

-

Enhanced Cycling Performance of the LiNiO2 Cathode in Li-Ion Batteries Enabled by Nb-Based Surface Coating. (URL: [Link])

-

Regulating Single-Crystal LiNiO 2 Size and Surface Coating toward a High-Capacity Cathode for Lithium-Ion Batteries. (URL: [Link])

-

Recent advances in surface coating and atomic doping strategies for lithium-ion battery cathodes: implementation approaches and functional mechanisms. (URL: [Link])

-

Challenges and Opportunities of Layered Cathodes of LiNixMnyCo(1-x-y)O2 for High-Performance Lithium-ion Batteries. (URL: [Link])

-

Co-Doping of Al3+ and Ti4+ and Electrochemical Properties of LiNiO2 Cathode Materials for Lithium-Ion Batteries. (URL: [Link])

-

Theoretical Prediction of Surface Stability and Morphology of LiNiO2 Cathode for Li Ion Batteries. (URL: [Link])

-

The Effect of Doping Process Route on LiNiO 2 Cathode Material Properties. (URL: [Link])

-

Understanding the High Voltage Behavior of LiNiO2 Through the Electrochemical Properties of the Surface Layer. (URL: [Link])

-

Electrochemical performances of LiNiO2 substituted by Ti for Ni via the combustion method. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Theoretical Prediction of Surface Stability and Morphology of LiNiO2 Cathode for Li Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced cycling stability of LiNiO2 cathodes through a Mg/W dual-cation modification strategy - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. scilit.com [scilit.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. energy.gov [energy.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Enhanced electrochemical performance of LiNiO<sub>2</sub> by B doping [cje.ustb.edu.cn]

- 12. pubs.acs.org [pubs.acs.org]

Application Note: Molten Salt Synthesis of Phase-Pure LiNiO₂ (LNO)

Part 1: Executive Summary & Core Directive

The Challenge: LiNiO₂ (LNO) represents the theoretical limit of the LiNiₓMnᵧCo₂ (NMC) class of cathodes, offering a specific capacity of ~275 mAh/g. However, it is thermodynamically unstable. The similar ionic radii of Li⁺ (0.76 Å) and Ni²⁺ (0.69 Å) lead to "cation mixing," where Ni ions migrate into the Li slab.[1] This blocks Li diffusion channels and triggers a transformation from a layered rhombohedral structure (R-3m) to an electrochemically inactive rock-salt cubic phase (Fm-3m).

The Solution: Traditional solid-state synthesis requires high temperatures (>750°C) to ensure diffusion, which paradoxically accelerates lithium volatilization and Ni reduction (Ni³⁺ → Ni²⁺), worsening cation mixing. Molten Salt Synthesis (MSS) decouples diffusion kinetics from temperature. By using a lithium-rich flux (e.g., LiOH-LiNO₃), we create a liquid medium that facilitates rapid mass transport at lower temperatures (600–700°C), maintains a highly oxidizing environment to stabilize Ni³⁺, and suppresses lithium loss.

Part 2: The Molten Salt Mechanism

In MSS, the salt acts as a high-temperature solvent.[2] Unlike solid-state reactions which rely on point-contact diffusion, MSS operates via a "dissolution-precipitation" mechanism.

Mechanism Diagram

Figure 1: The dissolution-precipitation mechanism in molten salt synthesis allows for lower reaction temperatures and uniform particle growth.

Part 3: Detailed Experimental Protocol

Materials & Precursors[3]

-

Nickel Source: Spherical

-Ni(OH)₂ (D50 ~10 µm). Note: Use hydroxide over oxide for better solubility in basic melts. -

Flux/Lithium Source: LiOH[3][4]·H₂O (56 mol%) and LiNO₃ (44 mol%).

-

Why this eutectic? The LiOH-LiNO₃ eutectic melts at ~190°C, far below the reaction temperature. LiNO₃ acts as a strong oxidant to maintain Ni in the +3 state, preventing the formation of Ni²⁺ [1].

-

-

Washing Solvent: Anhydrous Ethanol (Absolute). Do NOT use water.

Synthesis Workflow

Step 1: Pre-mixing

-

Dry LiOH·H₂O and LiNO₃ in a vacuum oven at 120°C for 4 hours to remove adsorbed water.

-

Mix Ni(OH)₂ with the dried salts.

-

Stoichiometry: The ratio of Li(salt) : Ni(precursor) should be excessive , typically Li:Ni = 6:1 to 10:1 .

-

Reasoning: In MSS, the salt is the solvent. You need enough volume to fully wet and suspend the Ni particles. The massive excess also pins the chemical potential of Lithium, forcing the equilibrium toward stoichiometric LiNiO₂.

-

Step 2: Thermal Processing (The Critical Path)

Use a tube furnace with a high-purity Alumina boat.

-

Ramp 1: 5°C/min to 200°C. Hold for 2 hours (Melting & Homogenization).

-

Ramp 2: 2°C/min to 650°C .

-

Dwell: Hold at 650°C for 10–12 hours.

-

Cooling: Fast cooling is preferred (5–10°C/min) to prevent phase decomposition during the transition through the 400–500°C region.

Step 3: Washing & Recovery (The "Death Valley")

This is where most batches are ruined. LiNiO₂ is extremely sensitive to moisture and CO₂.

-

Retrieve the solidified salt block.

-

Solvent: Wash with Anhydrous Ethanol or Methanol.

-

Procedure: Sonicate briefly to dissolve the flux (LiOH/LiNO₃ are soluble in ethanol). Centrifuge and decant. Repeat 3x.

-

Drying: Vacuum dry at 80°C immediately.

Step 4: Surface Restoration (Optional but Recommended)

After washing, the surface is often slightly Li-deficient.

-

Mix the washed powder with a small amount of LiOH (1–2 mol%).

-

Anneal at 700°C for 2 hours under O₂.

-

This "heals" the surface defects caused by the solvent washing.

Synthesis Workflow Diagram

Figure 2: Step-by-step workflow emphasizing the critical washing and re-annealing steps.

Part 4: Quality Control & Validation

X-Ray Diffraction (XRD) Metrics

The primary metric for phase purity in layered oxides is the ratio of peak intensities.

| Metric | Target Value | Interpretation |

| Structure | No cubic rock-salt peaks ( | |

| I(003) / I(104) | > 1.2 (Ideal > 1.4) | A ratio < 1.2 indicates high cation mixing (Ni²⁺ in Li layer) [4]. |

| Peak Splitting | (006)/(102) and (108)/(110) | Clear splitting indicates a well-ordered layered structure. |

Titration for Ni³⁺ (Average Oxidation State)

To confirm stoichiometry (LiNiO₂ implies Ni is +3.00), perform iodometric titration.

-

Dissolve sample in acetic acid + KI.

-

Ni³⁺ oxidizes I⁻ to I₂.

-

Titrate I₂ with Na₂S₂O₃.

-

Target: Average Oxidation State (AOS) > 2.98.

Part 5: Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Low I(003)/I(104) ratio (<1.2) | High Ni²⁺ content (Cation Mixing). | 1. Increase O₂ flow rate.2. Add LiNO₃ to flux (stronger oxidant).3. Lower calcination temp (if >750°C). |

| Impurity peaks (Li₂CO₃) | Surface carbonation. | Sample was exposed to air. Store in Ar-filled glovebox. |

| Impurity peaks (NiO) | Lithium loss.[9][10] | 1. Increase Li:Ni ratio in flux.2. Check for Li evaporation (crucible lid). |

| Surface Gelation / Slurry | Proton exchange during washing. | STOP using water. Switch to anhydrous ethanol. Minimize washing time. |

| Low Capacity (<180 mAh/g) | Surface degradation.[2] | Perform the post-wash re-annealing step (Step 4 in protocol). |

References

-

Chang, W., et al. (2020). Synthesis of LiNiO2 at Moderate Oxygen Pressure and Long-Term Cyclability in Lithium-Ion Full Cells. ACS Applied Materials & Interfaces.[11]

-

Mesnier, A., & Manthiram, A. (2023). Heuristics for Molten-Salt Synthesis of Single-Crystalline Ultrahigh-Nickel Layered Oxide Cathodes. ACS Applied Materials & Interfaces.[11]

-

Deng, S., et al. (2025). Washing effects on electrochemical performance and storage characteristics of LiNi0.8Co0.1Mn0.1O2. ResearchGate.

-

Ohzuku, T., et al. (1993). Electrochemistry and Structural Chemistry of LiNiO2 (R3m) for 4 Volt Secondary Lithium Cells. Journal of The Electrochemical Society.

-

Bianchini, M., et al. (2020). There and Back Again—The Journey of LiNiO2 as a Cathode Active Material. Angewandte Chemie International Edition.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tuning Molten-Salt-Mediated Calcination in Promoting Single-Crystal Synthesis of Ni-Rich LiNixMnyCozO2 Cathode Materials [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. WO2021099333A1 - Process for the purification of lithium salts - Google Patents [patents.google.com]

- 9. osti.gov [osti.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Cycling Stability of LiNiO₂ Cathodes

Welcome to the technical support center for researchers working with Lithium Nickel Oxide (LiNiO₂) cathodes. This guide is designed to provide practical, in-depth solutions to common experimental challenges encountered when striving for improved cycling stability. As scientists, we understand that unexpected results are a part of the research process. This resource aims to equip you with the knowledge to diagnose, troubleshoot, and overcome these hurdles effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address specific issues you might be facing in your experiments in a question-and-answer format, grounded in scientific principles and supported by peer-reviewed literature.

Issue 1: Rapid Capacity Fading Within the First 100 Cycles

Question: My LiNiO₂ half-cells show high initial capacity, but the capacity drops significantly within the first 100 cycles, especially when cycling to higher voltages (e.g., > 4.2 V). What are the likely causes and how can I mitigate this?

Answer:

Rapid capacity fading in LiNiO₂ cathodes is a multifaceted issue, often stemming from a combination of structural and interfacial instabilities.[1][2] The primary culprits are typically:

-

Detrimental Phase Transitions: Upon delithiation (charging) to high states of charge, LiNiO₂ undergoes a series of phase transitions. The transition from the H2 to the H3 phase, which occurs at higher voltages, is particularly damaging.[3] This transition involves a significant and abrupt anisotropic change in the lattice parameters, inducing mechanical stress that can lead to microcracks within the cathode particles.[3]

-

Surface Reactivity with Electrolyte: The highly oxidized Ni⁴⁺ at the cathode surface in a charged state is very reactive towards the organic electrolyte. This leads to continuous electrolyte decomposition, forming a resistive cathode-electrolyte interphase (CEI) that impedes Li⁺ diffusion and contributes to capacity loss.[4][5]

-

Oxygen Evolution: At high voltages, oxygen can be released from the LiNiO₂ lattice.[2][6] This leads to irreversible structural changes, including the formation of a rock-salt phase (NiO-like) on the particle surface, which is electrochemically inactive and blocks lithium diffusion pathways.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for rapid capacity fading in LiNiO₂ cathodes.

Recommended Solutions:

-

Bulk Doping to Stabilize the Crystal Structure:

-

Why it works: Introducing dopant cations into the LiNiO₂ lattice can suppress the detrimental phase transitions and reduce lattice strain during cycling.[7][8] For instance, higher-valence dopants can strengthen the metal-oxygen bonds, making oxygen release less favorable.[9]

-

Examples:

-